2-hydroxybenzoate;lead(2+)

Description

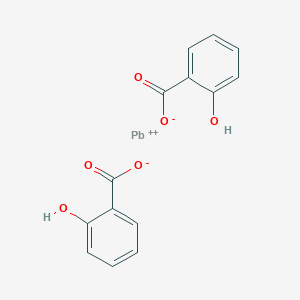

2-Hydroxybenzoate;lead(2+), commonly referred to as lead(II) salicylate, is a coordination compound formed by the interaction of lead(II) cations with salicylate anions (2-hydroxybenzoate). Salicylate ligands possess a hydroxyl (-OH) and a carboxylate (-COO⁻) group, enabling diverse coordination modes with metal ions. Lead(II) salicylate is structurally characterized by its ability to form polymeric networks due to lead’s +2 oxidation state and its preference for hemidirected or holodirected geometries, depending on ligand arrangement .

These compounds are typically viscous, dense (e.g., 1.56 g/cm³ for lead(II) 2-ethylhexanoate), and exhibit low solubility in water due to the hydrophobic alkyl chains and strong metal-carboxylate bonds . Lead(II) salicylate is expected to share similar properties, including thermal stability and applications in catalysis or polymer stabilization, though its aromatic ring may enhance UV absorption capabilities compared to aliphatic analogs.

Properties

IUPAC Name |

2-hydroxybenzoate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVULGHYDPMIHD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-hydroxybenzoate;lead(2+) involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins to form inclusion complexes. The process involves the formation of host inclusion in the non-polar cavity of cyclodextrins, which enhances the physical, chemical, and biological characteristics of the compound .

Industrial Production Methods

Industrial production methods for 2-hydroxybenzoate;lead(2+) are designed to optimize yield and purity. These methods often involve advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxybenzoate;lead(2+) undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or hydrocarbons.

Scientific Research Applications

2-hydroxybenzoate;lead(2+) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of biological processes and interactions.

Medicine: Investigated for its potential therapeutic effects and applications in drug development.

Industry: Utilized in the production of various industrial products and materials .

Mechanism of Action

The mechanism of action of 2-hydroxybenzoate;lead(2+) involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of Lead(II) Salicylate and Analogous Compounds

Key Observations:

- Coordination Chemistry : Lead(II) salicylate likely forms polymeric structures akin to copper(II) complexes (e.g., ’s Cu(II) compound), but lead’s larger ionic radius and lower electronegativity favor weaker directional bonds compared to transition metals like copper .

- Functional Groups: Unlike methyl 2-hydroxybenzoate (an ester with -COOCH₃), lead(II) salicylate’s carboxylate group (-COO⁻) enables ionic bonding, enhancing thermal stability but reducing solubility in nonpolar solvents .

Physicochemical Properties

Table 2: Physicochemical Comparison

Analysis:

- Solubility: Lead(II) salicylate’s aromatic ring may slightly improve solubility in polar organic solvents compared to aliphatic lead carboxylates like lead(II) 2-ethylhexanoate, but both are insoluble in water due to hydrophobic interactions .

- Toxicity : Lead compounds universally exhibit high toxicity (e.g., neurotoxic effects), contrasting sharply with methyl salicylate, which is FDA-approved for topical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.